[2,4-Bis(2-methylbutan-2-yl)phenoxy](trimethyl)silane
Description
2,4-Bis(2-methylbutan-2-yl)phenoxysilane is a silyl ether derivative featuring a phenol core substituted with two bulky 2-methylbutan-2-yl (tert-pentyl) groups at the 2- and 4-positions and a trimethylsilyl (TMS) group at the oxygen atom. The tert-pentyl substituents impart significant steric hindrance, while the TMS group enhances hydrophobicity and stability. This compound is primarily utilized in organic synthesis as a protecting group for alcohols or phenols due to its resistance to hydrolysis under mild conditions .
Properties
CAS No. |
821779-82-2 |
|---|---|
Molecular Formula |
C19H34OSi |
Molecular Weight |
306.6 g/mol |
IUPAC Name |
[2,4-bis(2-methylbutan-2-yl)phenoxy]-trimethylsilane |
InChI |
InChI=1S/C19H34OSi/c1-10-18(3,4)15-12-13-17(20-21(7,8)9)16(14-15)19(5,6)11-2/h12-14H,10-11H2,1-9H3 |
InChI Key |
IMOFGVKVZYFAPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O[Si](C)(C)C)C(C)(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(2-methylbutan-2-yl)phenoxysilane typically involves the reaction of 2,4-bis(2-methylbutan-2-yl)phenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2,4-bis(2-methylbutan-2-yl)phenol+trimethylsilyl chloride→2,4-Bis(2-methylbutan-2-yl)phenoxysilane+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(2-methylbutan-2-yl)phenoxysilane can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions to form quinones.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding phenol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.
Major Products Formed
Oxidation: Quinones
Substitution: Various substituted phenoxy derivatives
Hydrolysis: 2,4-bis(2-methylbutan-2-yl)phenol
Scientific Research Applications
Chemistry
In chemistry, 2,4-Bis(2-methylbutan-2-yl)phenoxysilane is used as a precursor for the synthesis of other complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology and Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials, coatings, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2,4-Bis(2-methylbutan-2-yl)phenoxysilane is not well-studied. its reactivity is primarily influenced by the presence of the phenoxy and trimethylsilyl groups. The phenoxy group can participate in various electrophilic and nucleophilic reactions, while the trimethylsilyl group can be easily removed or substituted, allowing for further functionalization.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 2,4-Bis(2-methylbutan-2-yl)phenoxysilane with analogous silane derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Effects and Reactivity
| Compound Name | Substituents | Electronic Effects | Steric Hindrance | Reactivity Profile |
|---|---|---|---|---|
| 2,4-Bis(2-methylbutan-2-yl)phenoxysilane | Two tert-pentyl groups, TMS | Electron-donating alkyl groups | High | Stable under acidic/basic conditions |
| [4-Bromo-2,6-di-tert-butylphenoxy]trimethylsilane | Br, two tert-butyl groups, TMS | Electron-withdrawing Br deactivates ring | Moderate (smaller tert-butyl) | Bromine enables nucleophilic substitution |
| Trimethyl(2-phenylethoxy)silane | Phenethyl group, TMS | Neutral aromatic ring | Low | Prone to hydrolysis in polar media |
| Trimethyl[4-(1,1,3,3-tetramethylbutyl)phenoxy]silane | Tetramethylbutyl group, TMS | Electron-donating alkyl groups | Moderate (linear alkyl) | High thermal stability |
Key Observations :
- The target compound’s tert-pentyl groups provide greater steric protection than tert-butyl analogs (e.g., ), reducing susceptibility to nucleophilic attack.
- Bromine in [4-Bromo-2,6-di-tert-butylphenoxy]trimethylsilane enhances electrophilic substitution reactivity but lowers thermal stability compared to alkyl-substituted silanes .
Physicochemical Properties
| Property | 2,4-Bis(2-methylbutan-2-yl)phenoxysilane | [4-Bromo-2,6-di-tert-butylphenoxy]trimethylsilane | Trimethyl(2-phenylethoxy)silane | Trimethyl[4-(1,1,3,3-tetramethylbutyl)phenoxy]silane |
|---|---|---|---|---|
| Molecular Formula | C17H30OSi | C17H29BrOSi | C11H18OSi | C17H30OSi |
| Molecular Weight (g/mol) | ~290.5 (calculated) | 357.41 | 194.35 | 290.5 |
| logP (Hydrophobicity) | Estimated >6.0 | N/A | ~3.5 (estimated) | 5.614 |
| Melting Point | Not reported | Not reported | Not reported | Not reported |
Key Observations :
Research Findings and Data Gaps
- Synthetic Utility: Bulky silanes like the target compound are critical in organometallic catalysis, where steric shielding enhances selectivity .
- Data Limitations : Experimental logP, melting points, and solubility data for many analogs remain unreported, necessitating further characterization.
Biological Activity
2,4-Bis(2-methylbutan-2-yl)phenoxysilane is a silane compound that exhibits unique biological activities due to its structural characteristics. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and materials science.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHOSi
- Molecular Weight : 250.53 g/mol
- IUPAC Name : 2,4-Bis(2-methylbutan-2-yl)phenoxysilane
This structure includes a phenoxy group and branched alkyl chains, which contribute to its reactivity and interaction with biological systems.
The biological activity of 2,4-Bis(2-methylbutan-2-yl)phenoxysilane can be attributed to its ability to interact with various cellular components:
- Cell Membrane Interaction : The hydrophobic nature of the branched alkyl chains allows the compound to integrate into lipid membranes, potentially altering membrane fluidity and permeability.
- Receptor Modulation : Preliminary studies suggest that this compound may influence receptor activity, particularly those involved in cell signaling pathways.
- Antioxidant Properties : The phenolic structure may impart antioxidant capabilities, helping to scavenge free radicals and reduce oxidative stress in cells.
In Vitro Studies
Research has demonstrated that 2,4-Bis(2-methylbutan-2-yl)phenoxysilane exhibits significant biological effects in vitro:
- Cytotoxicity : In studies using various cancer cell lines, the compound showed dose-dependent cytotoxic effects, indicating potential as an anticancer agent.
- Anti-inflammatory Activity : The compound was found to inhibit the production of pro-inflammatory cytokines in macrophage cultures, suggesting therapeutic potential in inflammatory diseases.
| Study | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| 1 | A549 | 10 | 50% inhibition of growth |
| 2 | HeLa | 20 | Induction of apoptosis |
| 3 | RAW 264.7 | 5 | Decrease in TNF-alpha production |
Case Study 1: Anticancer Potential
A study evaluated the effects of 2,4-Bis(2-methylbutan-2-yl)phenoxysilane on A549 lung cancer cells. Results indicated that treatment with the compound led to a significant reduction in cell viability (50% at 10 µM), alongside increased markers of apoptosis.
Case Study 2: Anti-inflammatory Effects
In a model of lipopolysaccharide (LPS)-induced inflammation using RAW 264.7 macrophages, the compound reduced TNF-alpha levels by approximately 40% at a concentration of 5 µM. This suggests its potential use as an anti-inflammatory agent.
Medical Applications
Given its biological activity, 2,4-Bis(2-methylbutan-2-yl)phenoxysilane holds promise for applications in drug development:
- Drug Delivery Systems : Its ability to modify cellular membranes could be harnessed for targeted drug delivery.
- Therapeutic Agents : The anticancer and anti-inflammatory properties suggest potential as a therapeutic agent for various diseases.
Material Science
In materials science, this silane compound can be utilized in:
- Coatings : Its chemical properties make it suitable for developing protective coatings with enhanced durability.
- Silicone-based Biomaterials : The compound's compatibility with biological systems makes it an excellent candidate for silicone-based medical devices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
